4-(4'-Amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4’-Amino-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-1’-carbonyl)benzonitrile is a complex organic compound belonging to the class of quinazolinamines. These compounds are characterized by a quinazoline moiety substituted by one or more amine groups. The compound’s unique structure, featuring a spiro linkage between piperidine and quinazoline rings, makes it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Amino-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-1’-carbonyl)benzonitrile typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the quinazoline ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the spiro linkage: This is achieved through a series of reactions that link the piperidine and quinazoline rings.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. These methods often utilize advanced equipment and optimized reaction conditions to scale up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4’-Amino-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-1’-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of different derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4’-Amino-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-1’-carbonyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(4’-Amino-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-1’-carbonyl)benzonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as nitric oxide synthase, by binding to their active sites. This inhibition can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Cyano-3-pyridylcarbonyl)-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-4’-amine
- 5-(4’-Amino-1’-ethyl-5’,8’-difluoro-1’H-spiro[piperidine-4,2’-quinazoline]-1-ylcarbonyl)picolinonitrile
Uniqueness
4-(4’-Amino-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-1’-carbonyl)benzonitrile stands out due to its specific spiro linkage and the presence of both amino and difluoro groups. These structural features confer unique chemical properties and biological activities, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C20H17F2N5O |
---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
4-(4'-amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile |
InChI |
InChI=1S/C20H17F2N5O/c21-14-5-6-15(22)17-16(14)18(24)26-20(7-9-25-10-8-20)27(17)19(28)13-3-1-12(11-23)2-4-13/h1-6,25H,7-10H2,(H2,24,26) |
InChI-Schlüssel |
WOINAVMFOKMWHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12N=C(C3=C(C=CC(=C3N2C(=O)C4=CC=C(C=C4)C#N)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.